molecular formula C12H16INO4 B8799078 1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B8799078
M. Wt: 365.16 g/mol
InChI Key: ZLADVZVZFILTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C12H16INO4 and its molecular weight is 365.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16INO4

Molecular Weight

365.16 g/mol

IUPAC Name

1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3

InChI Key

ZLADVZVZFILTLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of crude 3,6-diiodo-4-nitroanisole (770 mg, 80% purity, 1.52 mmol) in anhydrous THF (10 mL) at minus 40° C. under a nitrogen atmosphere, phenylmagnesium chloride (2 M in THF, 0.46 mL, 0.92 mmol) was added dropwise at a rate such that the temperature would not exceed minus 35° C. Upon completion of the addition, the mixture was stirred at minus 40° C. for two hours, followed by addition of trimethylacetaldehyde (0.22 mL, 1.97 mmol). The mixture was stirred at minus 30° C. for two hours and then at room temperature for another one hour. The reaction was then quenched with brine (1.0 mL), diluted with CH2Cl2 (100 mL), and the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially. The organic phase was dried over Na2SO4, concentrated in vacuo, and the residue was purified by silica gel column chromatography to yield racemic (R/S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethyl-1-propanol (399 mg, 72%). 1H NMR (400 MHz, CDCl3): δ 8.32 (s, 1H, Ph-H), 7.17 (s, 1H, Ph-H), 5.60 (d, 1H, J=4.0 Hz, PhCH), 3.98 (s, 3H, OCH3), 2.12 (d, 1H, J=4.0 Hz, OH), 0.89 (s, 9H,C(CH3)3).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two

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